molecular formula C10H15BN2 B14740857 1-Ethyl-2-phenyl-1,3,2-diazaborolidine CAS No. 5898-35-1

1-Ethyl-2-phenyl-1,3,2-diazaborolidine

Katalognummer: B14740857
CAS-Nummer: 5898-35-1
Molekulargewicht: 174.05 g/mol
InChI-Schlüssel: XBJAATUVFNUHFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2-phenyl-1,3,2-diazaborolidine is a heterocyclic compound containing boron, nitrogen, and carbon atoms. It is part of the diazaborolidine family, which is known for its unique structural and electronic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Ethyl-2-phenyl-1,3,2-diazaborolidine can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with ethylenediamine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the diazaborolidine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-2-phenyl-1,3,2-diazaborolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives, reduced boron-nitrogen compounds, and substituted diazaborolidine derivatives .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2-phenyl-1,3,2-diazaborolidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-ethyl-2-phenyl-1,3,2-diazaborolidine involves its ability to form stable complexes with other molecules. The boron atom in the compound acts as a Lewis acid, allowing it to interact with Lewis bases such as amines and alcohols. This interaction can lead to the formation of stable adducts, which are crucial in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Ethyl-2-phenyl-1,3,2-diazaborolidine is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability .

Eigenschaften

CAS-Nummer

5898-35-1

Molekularformel

C10H15BN2

Molekulargewicht

174.05 g/mol

IUPAC-Name

1-ethyl-2-phenyl-1,3,2-diazaborolidine

InChI

InChI=1S/C10H15BN2/c1-2-13-9-8-12-11(13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI-Schlüssel

XBJAATUVFNUHFT-UHFFFAOYSA-N

Kanonische SMILES

B1(NCCN1CC)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.